molecular formula C14H18F3N3O4S B6938412 N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide

Cat. No.: B6938412
M. Wt: 381.37 g/mol
InChI Key: MWGSZRBNMLGEJG-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide is a complex organic compound that has gained attention in various scientific fields. Its unique structural properties make it of particular interest in medicinal chemistry, synthetic organic chemistry, and various industrial applications.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O4S/c1-18-25(22,23)9-5-6-20(8-9)14(21)19-7-10-11(15)3-2-4-12(10)24-13(16)17/h2-4,9,13,18H,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGSZRBNMLGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(C1)C(=O)NCC2=C(C=CC=C2F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide involves multiple steps, each requiring precise conditions and reagents:

  • Formation of the Fluorinated Aromatic Ring: : The first step involves the fluorination of an aromatic ring, typically achieved through the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.

  • Methoxylation: : The addition of the difluoromethoxy group is performed using a base-catalyzed nucleophilic substitution reaction with difluoromethoxy chloride in the presence of a strong base like sodium hydride.

  • Pyrrolidine Ring Formation: : The pyrrolidine ring is synthesized through a cyclization reaction, often involving the condensation of an appropriate amine with a carbonyl compound in the presence of an acid catalyst.

  • Sulfonamide Formation: : The methylsulfamoyl group is introduced via a reaction with methylsulfonyl chloride in the presence of a base such as triethylamine.

  • Final Coupling: : The final step involves coupling the fluoro-difluoromethoxy benzyl fragment with the pyrrolidine carboxamide intermediate under conditions that promote amide bond formation, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. The key steps remain similar, but the processes are scaled up and refined using continuous flow reactors, high-throughput screening of reaction conditions, and automated synthesis platforms to ensure reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, primarily at the pyrrolidine ring and the aromatic ring, when treated with strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions, such as hydrogenation, can selectively reduce the functional groups without disrupting the stability of the compound.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the fluoro and difluoromethoxy positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4)

  • Substitution: : Sodium hydride (NaH), methyl iodide (CH3I), various sulfonyl chlorides

Major Products

  • Oxidation Products: : Ketones, carboxylic acids

  • Reduction Products: : Alkanes, amines

  • Substitution Products: : Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide serves as a valuable intermediate in synthetic organic chemistry for the preparation of complex molecular architectures. It is often used as a building block in the synthesis of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its unique structure allows it to bind to specific enzymes and receptors, making it a candidate for drug development and biochemical studies.

Medicine

Medicinally, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for its ability to modulate specific molecular pathways, potentially offering new treatments for diseases such as cancer and inflammatory disorders.

Industry

In industrial applications, this compound is utilized in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for use in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action for N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to downstream effects in biochemical pathways. For example, it may bind to a specific enzyme's active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, modulating cellular signaling pathways.

Comparison with Similar Compounds

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide stands out due to its unique combination of functional groups and structural features. Compared to similar compounds such as:

  • N-[(2-fluorophenyl)methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: : Lacks the difluoromethoxy group, resulting in different reactivity and biological activity.

  • N-[[2-(trifluoromethoxy)-6-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: : The trifluoromethoxy group introduces additional steric hindrance and electronic effects, altering its chemical behavior.

  • N-[[2-(difluoromethoxy)-4-fluorophenyl]methyl]-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: : The position of the fluorine atom on the aromatic ring changes the compound's properties and interactions.

These comparisons highlight the uniqueness of this compound in terms of its structural features and resultant chemical and biological activities.

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